(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone class of chemicals. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a chloro-methylanilino group and a methoxyphenylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C18H15ClN2O2S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(5Z)-2-(5-chloro-2-methylphenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-6-7-13(19)10-15(11)20-18-21-17(22)16(24-18)9-12-4-3-5-14(8-12)23-2/h3-10H,1-2H3,(H,20,21,22)/b16-9- |
InChI Key |
QZDGNXSAGLHURL-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)OC)/S2 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(=CC3=CC(=CC=C3)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-methylaniline with 3-methoxybenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the condensation process. The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-2-(5-chloro-2-methylanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-methylanilino)-1,3-thiazol-4-one: Lacks the methoxyphenylmethylidene group, resulting in different chemical and biological properties.
5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one:
2-(5-chloro-2-methylanilino)-5-[(phenyl)methylidene]-1,3-thiazol-4-one: Similar structure but without the methoxy group, affecting its chemical behavior and biological activity.
Uniqueness
(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the chloro-methylanilino and methoxyphenylmethylidene groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
